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Compound of Interest

Compound Name: Bcr-abl-IN-8

Cat. No.: B10861638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of Bcr-Abl-IN-8, a potent and selective inhibitor of the Bcr-Abl kinase. All data and

methodologies are derived from publicly available scientific literature.

Introduction: The Discovery of Bcr-Abl-IN-8
(CHMFL-ABL-053)
Bcr-Abl-IN-8, also identified in scientific literature as CHMFL-ABL-053, is a potent and

selective, orally available inhibitor of the Bcr-Abl tyrosine kinase.[1] Its development stemmed

from a research initiative to discover novel therapeutic agents for Chronic Myeloid Leukemia

(CML). The discovery process began with a dihydropyrimidopyrimidine core scaffold, leading to

the identification of CHMFL-ABL-053 as a promising candidate.[1]

The inhibitor was designed to target the constitutively active Bcr-Abl kinase, the primary driver

of CML. Notably, CHMFL-ABL-053 also demonstrates inhibitory activity against SRC and p38

kinases.[2] A key feature of this inhibitor is its lack of significant activity against the c-KIT

kinase, a common off-target of other Bcr-Abl inhibitors, suggesting a favorable selectivity

profile.[1]
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Bcr-Abl-IN-8 functions by inhibiting the autophosphorylation of the Bcr-Abl kinase. This action,

in turn, blocks downstream signaling pathways crucial for the proliferation and survival of CML

cells. Key downstream mediators affected include STAT5, Crkl, and ERK.[1] The suppression

of these pathways ultimately leads to the inhibition of cell growth and the induction of apoptosis

in Bcr-Abl positive cancer cells.
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Caption: Bcr-Abl Signaling Pathway and Inhibition by Bcr-Abl-IN-8.

Chemical Synthesis
The synthesis of Bcr-Abl-IN-8 (CHMFL-ABL-053) is a multi-step process. While detailed, step-

by-step protocols are proprietary to the discovering institution, the general synthetic scheme

involves the coupling of key intermediates to construct the final 2-aminopyrimidine carboxamide

scaffold. The synthesis culminates in the formation of 2-((3-amino-4-methylphenyl)amino)-N-(2-

methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide.
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Table 1: In Vitro Kinase Inhibitory Activity of Bcr-Abl-IN-8
Kinase IC50 (nM)

ABL1 70

SRC 90

p38α 62

DDR1 292

DDR2 457

c-KIT >10000

Data sourced from MedChemExpress and Xcess Biosciences, referencing Liang X, et al. J

Med Chem. 2016.[2][3]

Table 2: Cellular Antiproliferative Activity of Bcr-Abl-IN-8
Cell Line GI50 (nM)

K562 14

KU812 25

MEG-01 16

Data sourced from MedChemExpress, referencing Liang X, et al. J Med Chem. 2016.[2]

Experimental Protocols
The following are generalized protocols for the key experiments used in the characterization of

Bcr-Abl-IN-8, based on standard laboratory practices and information from related studies.

In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to block 50% of the kinase

activity (IC50).
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Caption: Workflow for an In Vitro Kinase Inhibition Assay.
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Methodology:

Reagent Preparation: Recombinant human ABL1, SRC, and p38α kinases are used. A

suitable peptide substrate and ATP are prepared in a kinase reaction buffer. Bcr-Abl-IN-8 is

serially diluted to various concentrations.

Reaction Setup: The kinase, substrate, and inhibitor dilutions are added to the wells of a

microplate and incubated for a predetermined time.

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP.

After a set incubation period, the reaction is stopped, typically by adding a solution

containing EDTA.

Detection: The level of substrate phosphorylation is quantified. This can be achieved through

various methods, including radiometric assays (measuring the incorporation of ³²P-ATP) or

non-radiometric methods such as fluorescence polarization or luminescence-based assays

that measure ADP production.

Data Analysis: The results are plotted as the percentage of kinase activity versus the inhibitor

concentration. The IC50 value is calculated from the resulting dose-response curve.

Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines

(GI50).
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Caption: Workflow for a Cellular Proliferation Assay.
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Methodology:

Cell Seeding: Human CML cell lines (K562, KU812, MEG-01) are seeded into 96-well plates

at a predetermined density and allowed to adhere overnight.

Compound Treatment: The cells are treated with serial dilutions of Bcr-Abl-IN-8 and

incubated for approximately 72 hours.

Viability Assessment: A cell viability reagent, such as MTT or CCK-8, is added to each well.

These reagents are converted into a colored formazan product by metabolically active cells.

Absorbance Measurement: After a short incubation period, the absorbance of the colored

product is measured using a microplate reader. The absorbance is directly proportional to the

number of viable cells.

Data Analysis: The GI50 value, the concentration of the inhibitor that causes a 50% reduction

in cell growth, is determined by plotting the percentage of cell viability against the inhibitor

concentration.

Western Blot Analysis
This technique is used to detect the phosphorylation status of key proteins in the Bcr-Abl

signaling pathway following inhibitor treatment.

Methodology:

Cell Treatment and Lysis: CML cells are treated with various concentrations of Bcr-Abl-IN-8
for a specified time. The cells are then lysed to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size

using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: The membrane is incubated with primary antibodies specific for the

phosphorylated and total forms of the target proteins (e.g., p-STAT5, STAT5, p-Crkl, Crkl, p-
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ERK, ERK).

Detection: The membrane is then incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is

compared to the total protein levels to determine the effect of the inhibitor on the signaling

pathway.

Conclusion
Bcr-Abl-IN-8 (CHMFL-ABL-053) represents a significant advancement in the development of

targeted therapies for Chronic Myeloid Leukemia. Its high potency against Bcr-Abl and its

distinct selectivity profile make it a valuable tool for CML research and a promising candidate

for further preclinical and clinical development. The data and protocols outlined in this guide

provide a comprehensive resource for scientists and researchers working in the field of

oncology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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